N-(3-chlorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
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Description
N-(3-chlorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C22H22ClN3O4S and its molecular weight is 459.95. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiallergic Applications
Research has shown that derivatives similar to N-(3-chlorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide have been explored for their antiallergic properties. Specifically, a series of N-(pyridin-4-yl)-(indol-3-yl)acetamides demonstrated significant antiallergic potency, with one amide in the series being 406-fold more potent than astemizole in an ovalbumin-induced histamine release assay, suggesting a potential scientific application in the development of novel antiallergic compounds (Menciu et al., 1999).
Antibacterial Activity
Another study focused on the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. The results highlighted that compound 8g bearing a 2-methylphenyl group was the most active growth inhibitor against various bacterial strains, such as Salmonella typhi and Escherichia coli, indicating the compound's relevance in antibacterial research (Iqbal et al., 2017).
Antiviral and Computational Analysis
The vibrational spectroscopic signatures of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, a compound with a similar structure, were studied to understand its antiviral properties. Through density functional theory and natural bond orbital analysis, the study provided insights into the molecule's stability and interactions, further substantiating its potential application in the development of antiviral agents (Jenepha Mary et al., 2022).
Radical-Scavenging Activity
The synthesis and evaluation of novel heterocyclic derivatives of 2-amino-4-(1-benzoylindol-3-yl)selenophene-3-carbonitrile for their radical-scavenging activity were reported. This research indicates the scientific utility of such compounds in studying antioxidant properties and their potential therapeutic applications (El-Sawy et al., 2013).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c23-16-6-5-7-17(12-16)24-21(27)15-31(29,30)20-13-26(19-9-2-1-8-18(19)20)14-22(28)25-10-3-4-11-25/h1-2,5-9,12-13H,3-4,10-11,14-15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNXJTXGODCOOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide |
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